molecular formula C13H18N2O3S B566196 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester CAS No. 46962-26-9

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester

Cat. No.: B566196
CAS No.: 46962-26-9
M. Wt: 282.358
InChI Key: JXYXDMAOGSDYNV-LDYMZIIASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester typically involves the functionalization of cephalosporin nuclei. One common method includes the reaction of cephalosporin with appropriate reagents under basic conditions. For example, cephalosporin can be reacted with acetic anhydride to introduce the vinyl and carboxylic acid groups onto the cephem ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester involves the inhibition of bacterial cell wall synthesis. The β-lactam ring of the compound mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to penicillin-binding proteins (PBPs). This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester is unique due to its tert-butyl ester group, which can influence its solubility and stability. This modification can enhance the compound’s pharmacokinetic properties, making it a valuable intermediate in the synthesis of cephalosporin antibiotics .

Biological Activity

7-Amino-3-vinyl-3-cephem-4-carboxylic Acid tert-Butyl Ester (CAS No. 46962-26-9) is a synthetic compound belonging to the cephem class of antibiotics. This compound is notable for its potential biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H18N2O3S, with a molecular weight of 282.36 g/mol. The structure features a cephem nucleus, which is crucial for its antibiotic activity.

PropertyValue
CAS Number46962-26-9
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action is primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.

  • In Vitro Studies : In laboratory settings, this compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) that demonstrate its potency compared to other cephalosporins.
  • Case Studies : A notable case involved the use of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus (MRSA). Clinical isolates demonstrated susceptibility to this compound, suggesting its potential as an alternative treatment option in antibiotic-resistant scenarios.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies indicate that the compound has favorable absorption characteristics and a suitable half-life for effective dosing regimens.

Comparative Studies

Several studies have compared the efficacy of this compound with other antibiotics:

AntibioticMIC (µg/mL)
7-Amino-3-vinyl cephem0.5 - 4
Ceftriaxone1 - 16
Vancomycin>32

These results highlight the competitive advantage of the cephem derivative in specific bacterial infections.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits potent antibacterial activity, it also necessitates careful evaluation regarding its safety profile. Studies have shown low cytotoxicity in mammalian cell lines, but further investigations are required to fully understand its effects on human health.

Properties

IUPAC Name

tert-butyl (6R,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-5-7-6-19-11-8(14)10(16)15(11)9(7)12(17)18-13(2,3)4/h5,8,11H,1,6,14H2,2-4H3/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYXDMAOGSDYNV-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(CSC2N1C(=O)C2N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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